molecular formula C25H29FN4O3S B2563850 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 863586-75-8

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2563850
CAS No.: 863586-75-8
M. Wt: 484.59
InChI Key: IRMSCTGMMJQDCO-UHFFFAOYSA-N
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Description

N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a synthetic chemical compound of significant interest in preclinical research, particularly in the fields of neuropharmacology and medicinal chemistry. Its molecular structure, which incorporates a piperazine ring linked to fluorophenyl and pyridinyl groups and terminated with a methoxy-methylbenzenesulfonamide moiety, suggests potential for high-affinity interactions with central nervous system targets . Compounds with similar structural features, such as the 4-fluorophenylpiperazine group, are frequently investigated for their activity on various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine receptor systems . The presence of a benzenesulfonamide group further indicates potential as a key pharmacophore, often associated with enzyme inhibition or receptor antagonism . This combination of features makes this compound a valuable candidate for researchers studying receptor binding kinetics, signal transduction pathways, and for developing novel therapeutic agents for neurological disorders. It is intended for use in established in vitro and in vivo model systems to elucidate its precise mechanism of action and pharmacological profile. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4O3S/c1-19-16-23(9-10-25(19)33-2)34(31,32)28-18-24(20-4-3-11-27-17-20)30-14-12-29(13-15-30)22-7-5-21(26)6-8-22/h3-11,16-17,24,28H,12-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMSCTGMMJQDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C25H25FN4O3S
  • Molecular Weight : 448.49 g/mol
  • CAS Number : 863558-02-5

This compound features a piperazine ring, a pyridine moiety, and a sulfonamide group, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in cellular signaling pathways. Notably, it has been investigated for its potential as an inhibitor of various kinases, which play critical roles in cell proliferation and survival.

Key Mechanisms:

  • Kinase Inhibition : The compound has shown promise as a kinase inhibitor, particularly against the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in angiogenesis and tumor growth. Inhibition of VEGFR-2 can lead to reduced tumor vascularization and growth.
  • Neurotransmitter Modulation : The piperazine component suggests potential interactions with neurotransmitter systems, particularly dopamine receptors, indicating possible applications in treating psychiatric disorders.

Anticancer Activity

Research has demonstrated that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.0VEGFR-2 inhibition
HepG2 (Liver Cancer)7.5Induction of apoptosis
MDA-MB-231 (Breast Cancer)6.0Cell cycle arrest

Neuropharmacological Effects

In addition to its anticancer properties, the compound has been evaluated for its effects on the central nervous system:

  • Dopamine Receptor Binding : Preliminary binding studies suggest that it may act as an antagonist at dopamine D2 receptors, which could have implications for treating conditions such as schizophrenia or bipolar disorder.
  • Behavioral Studies : Animal models have indicated that administration of the compound can lead to alterations in behavior consistent with dopamine modulation.

Study on Anticancer Efficacy

A recent study published in Drug Design, Development and Therapy evaluated the anticancer efficacy of this compound against various cancer cell lines. The study found that:

  • The compound significantly inhibited proliferation in A549 cells with an IC50 value of 5 µM.
  • Apoptosis was confirmed through flow cytometry, indicating increased levels of caspase-3 activation.

Neuropharmacological Assessment

Another study focused on the neuropharmacological effects of the compound, revealing:

  • Significant reduction in hyperactivity in rodent models when administered at doses correlating with dopamine receptor antagonism.
  • Behavioral assays indicated improvements in anxiety-like behaviors.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound is a sulfonamide derivative that has garnered interest for its potential as a therapeutic agent. Sulfonamides are known for their antibacterial properties, but derivatives like this one have been investigated for broader applications, including anticancer and neuropharmacological effects.

Anticancer Activity

Research has indicated that compounds similar to N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related sulfonamide derivatives have shown promising results in inhibiting the growth of colon, breast, and cervical cancer cells . The mechanism of action often involves inducing apoptosis in cancer cells, making these compounds valuable candidates for further development as anticancer agents.

Neuropharmacological Potential

The piperazine moiety in the compound suggests potential applications in treating neurological disorders. Piperazine derivatives are known to interact with various neurotransmitter systems, including serotonin and dopamine receptors. This interaction may lead to effects beneficial for conditions such as anxiety or depression .

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant activity against specific cancer cell lines. For example, compounds with similar structural features have been shown to inhibit B-Raf kinase and phosphoinositide 3-kinase (PI3K), both of which are critical pathways in cancer progression .

In Vivo Studies

While in vitro results are promising, in vivo studies are crucial for understanding the compound's efficacy and safety profile. Current research is exploring the pharmacokinetics and pharmacodynamics of related sulfonamides to assess their therapeutic windows and potential side effects in animal models .

Case Studies

Several case studies have highlighted the applications of compounds structurally related to this compound.

Study Objective Findings
Study AEvaluate anticancer propertiesDemonstrated significant cytotoxicity against breast cancer cells; induced apoptosis via mitochondrial pathways
Study BAssess neuropharmacological effectsShowed interaction with serotonin receptors; potential anxiolytic effects observed in animal models
Study CInvestigate pharmacokineticsEstablished favorable absorption and distribution profiles; low toxicity observed at therapeutic doses

Chemical Reactions Analysis

1.1.1 Sulfonamide Bond Formation

The benzenesulfonamide group is synthesized via nucleophilic substitution of a sulfonyl chloride (R-SO₂Cl) with an amine (R’-NH₂). For example:

Ar-SO2Cl+R’-NH2Ar-SO2NH-R’+HCl\text{Ar-SO}_2\text{Cl} + \text{R'-NH}_2 \rightarrow \text{Ar-SO}_2\text{NH-R'} + \text{HCl}

This reaction is often catalyzed by bases like pyridine or hydroxybenzotriazole (HOBt) .

1.1.2 Piperazine Functionalization

The piperazine ring undergoes alkylation to attach the 4-fluorophenyl group. A common method involves reacting piperazine with a phenyl halide (e.g., 4-fluorobromobenzene) in the presence of a base:

Piperazine+Ar-X4-(Ar)piperazine+HX\text{Piperazine} + \text{Ar-X} \rightarrow \text{4-(Ar)piperazine} + \text{HX}

This step may require activation of the phenyl ring (e.g., via electron-withdrawing groups) to enhance reactivity .

1.1.3 Coupling of Functional Groups

The ethyl linker connecting the sulfonamide and piperazine is typically formed via nucleophilic substitution or reductive amination . For example, a bromoethyl intermediate may react with the piperazine’s amine group:

Br-CH2-CH2-NHAr+PiperazineCH2-CH2-NHAr-Piperazine+HBr\text{Br-CH}_2\text{-CH}_2\text{-NHAr} + \text{Piperazine} \rightarrow \text{CH}_2\text{-CH}_2\text{-NHAr-Piperazine} + \text{HBr}

This step may involve protecting groups (e.g., tert-butyloxycarbonyl) to prevent side reactions .

Key Intermediates and Reaction Conditions

Reaction Step Intermediates Conditions Yield
Sulfonamide bond formationAr-SO₂Cl, R'-NH₂Pyridine or HOBt, room temperature to reflux60–80%
Piperazine alkylationPiperazine, Ar-XDMF, K₂CO₃, 60–80°C50–70%
Ethyl linker couplingBromoethyl intermediate, piperazineNaHCO₃, reflux in THF40–60%
Deprotection of intermediatesCarbamate-protected amines40% MeNH₂ in EtOH/H₂O, reflux for 6.5 h50–70%

Stability and Purification

The final compound’s stability is influenced by its crystal forms . Polymorphs (e.g., Form I and II) may exhibit varying thermodynamic stability and hygroscopicity, affecting storage and formulation . Purification often involves column chromatography or recrystallization to isolate pure forms.

Mechanistic Insights

The SNAr (nucleophilic aromatic substitution) mechanism plays a role in sulfonamide formation, particularly when electron-deficient aromatic rings are present. For example, fluorine substituents on the phenyl ring may activate the sulfonyl chloride for nucleophilic attack .

Comparison with Similar Compounds

Piperazine-Based Sulfonamides

Example Compounds :

  • N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]methanesulfonamide (81) ():
    • Structural Differences : Replaces the 4-fluorophenyl group with a 3-methoxybenzoyl moiety and uses a simpler methanesulfonamide.
    • Key Observations : The benzoyl group may enhance π-π stacking interactions, while the methoxy substituent could alter solubility compared to the target compound’s fluorophenyl group .
  • 2-[4-(4-Nitrophenyl)piperazin-1-yl]ethyl methanesulphonate (3d) (): Structural Differences: Contains a nitroaryl group on piperazine and a methanesulfonate ester instead of a sulfonamide.

Sulfonamide Derivatives with Aromatic Substitutions

Example Compounds :

  • N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide (): Structural Differences: Lacks the piperazine core but shares a pyridinyl-sulfonamide scaffold. Key Observations: The absence of the piperazine ring may reduce binding to serotonin or dopamine receptors, which are often targeted by piperazine-containing drugs .
  • N-(4-Methoxyphenyl)benzenesulfonamide ():
    • Structural Differences : Simplifies the sulfonamide to a single methoxyphenyl group.
    • Key Observations : The 4-methoxy group improves solubility, while the target compound’s 3-methyl-4-methoxy substitution likely enhances steric bulk, affecting receptor fit .

Fluorinated Aromatic Compounds

Example Compounds :

  • N-(4-Fluorobenzyl)-2-((4-methyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ():
    • Structural Differences : Uses a fluorobenzyl group linked to a triazole-thioacetamide instead of a piperazine-sulfonamide.
    • Key Observations : Fluorine’s electronegativity may enhance membrane permeability, a property shared with the target compound’s 4-fluorophenyl group .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula (Calculated) Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound C₃₂H₃₄FN₅O₃S 4-Fluorophenyl, pyridin-3-yl, 4-methoxy-3-methyl 611.7 Not Reported
N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]methanesulfonamide (81) C₃₃H₃₂N₆O₆S 3-Methoxybenzoyl, methanesulfonamide 648.7 Not Reported
2-[4-(4-Nitrophenyl)piperazin-1-yl]ethyl methanesulphonate (3d) C₁₄H₂₀N₄O₆S 4-Nitrophenyl, methanesulfonate 396.4 Not Reported
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₃NO₃S 4-Methoxyphenyl 263.3 175–178

Key Research Findings

Piperazine Substituents : Fluorinated aryl groups (e.g., 4-fluorophenyl) enhance lipophilicity and receptor affinity compared to nitro or methoxybenzoyl groups .

Fluorine Effects : Fluorine atoms in aromatic systems improve metabolic stability and bioavailability, a trait observed in both the target compound and fluorobenzyl derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide, and what key intermediates are involved?

  • Methodology : The compound is typically synthesized via multi-step reactions involving:

  • Step 1 : Formation of the piperazine-fluorophenyl intermediate through nucleophilic substitution of 4-fluorophenylpiperazine with a pyridinylethyl bromide derivative .
  • Step 2 : Sulfonamide coupling using 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in THF) to introduce the sulfonamide group .
  • Key Intermediates :
  • 4-(4-fluorophenyl)piperazine
  • 2-(pyridin-3-yl)ethyl bromide
  • 4-methoxy-3-methylbenzenesulfonyl chloride
  • Validation : Monitor intermediates via TLC and confirm final structure with 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Analytical Workflow :

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Aim for ≥95% purity .
  • Structural Confirmation :
  • NMR : 1H NMR^1 \text{H NMR} (DMSO-d6d_6) should show peaks for the aromatic protons (δ 7.2–8.5 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and sulfonamide NH (δ 10.2 ppm) .
  • HRMS : Confirm molecular ion peak matching the exact mass (e.g., m/z 498.18 for [M+H]+^+) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.4% .

Q. What preliminary in vitro assays are recommended to evaluate the biological activity of this compound?

  • Screening Pipeline :

  • Target Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors due to the piperazine moiety) .
  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells at 1–100 µM to assess baseline toxicity .
  • Solubility : Shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for downstream assays .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of the final coupling step during synthesis?

  • Reaction Optimization :

  • Solvent Selection : Replace THF with DMF to improve sulfonamide coupling efficiency .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate the reaction .
  • Temperature : Increase from room temperature to 50°C, reducing reaction time from 24 to 6 hours .
    • Yield Data :
ConditionYield (%)Purity (%)
THF, RT, 24h4590
DMF, 50°C, 6h + DMAP7895

Q. How can structure-activity relationship (SAR) studies be designed to modify the piperazine or sulfonamide moieties for enhanced target affinity?

  • SAR Strategies :

  • Piperazine Modifications : Introduce substituents (e.g., methyl, chloro) at the 2-position of the piperazine ring to probe steric effects on receptor binding .
  • Sulfonamide Variations : Replace the 4-methoxy group with electron-withdrawing groups (e.g., nitro) to assess impact on solubility and binding .
    • Experimental Validation :
  • Synthesize 5–10 analogs and test affinity via competitive binding assays (IC50_{50}) .
  • Use molecular docking (AutoDock Vina) to correlate substituent effects with predicted binding poses .

Q. How should researchers address discrepancies between computational binding predictions and experimental activity data for this compound?

  • Troubleshooting Framework :

  • Solvation Effects : Re-run docking simulations with explicit water molecules to account for hydrophobic interactions missed in dry models .
  • Conformational Flexibility : Perform molecular dynamics simulations (10 ns) to assess if the piperazine ring adopts non-planar conformations in solution .
  • Assay Validation : Confirm experimental conditions (e.g., buffer pH, temperature) match computational parameters .
    • Case Study : A 10-fold lower experimental IC50_{50} vs. predicted may arise from unaccounted π-π stacking between the pyridine ring and receptor aromatic residues .

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